
1,1',1''-(Chlorosilanetriyl)tri(pyrrolidin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) is a compound that features a chlorosilane core bonded to three pyrrolidin-2-one groups.
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) typically involves the reaction of chlorosilane with pyrrolidin-2-one derivatives. One common method is the ring contraction and deformylative functionalization of piperidine derivatives, which involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chlorosilane group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the context of its application and the specific derivatives used .
Vergleich Mit ähnlichen Verbindungen
1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler compound with a similar lactam ring structure but without the chlorosilane core.
Tris(1-pyrrolidinyl)phosphine: A compound with a phosphine core bonded to three pyrrolidin-2-one groups.
Pyrrolidin-2,5-diones: Compounds with two lactam rings, offering different reactivity and biological profiles.
The uniqueness of 1,1’,1’'-(Chlorosilanetriyl)tri(pyrrolidin-2-one) lies in its chlorosilane core, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89519-24-4 |
|---|---|
Molekularformel |
C12H18ClN3O3Si |
Molekulargewicht |
315.83 g/mol |
IUPAC-Name |
1-[chloro-bis(2-oxopyrrolidin-1-yl)silyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H18ClN3O3Si/c13-20(14-7-1-4-10(14)17,15-8-2-5-11(15)18)16-9-3-6-12(16)19/h1-9H2 |
InChI-Schlüssel |
YJKNXRGZKMTYNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)[Si](N2CCCC2=O)(N3CCCC3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


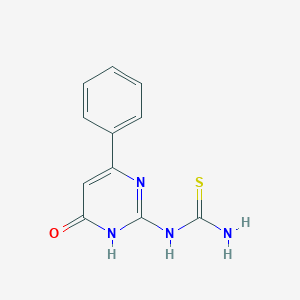

![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)
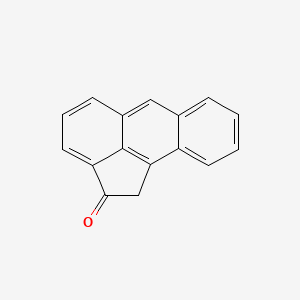

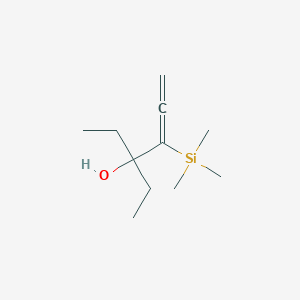
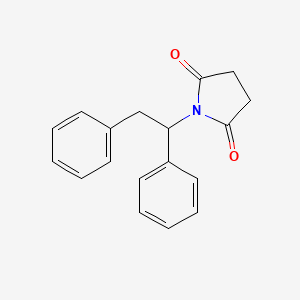

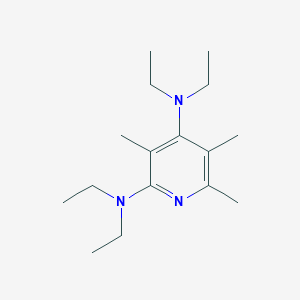
![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
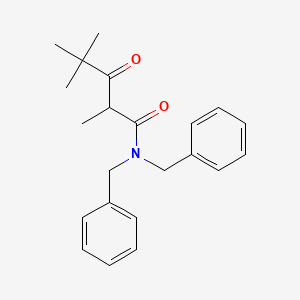
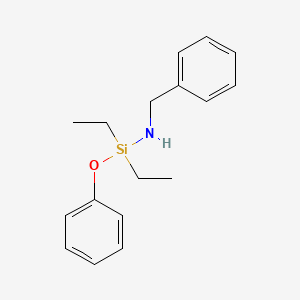

![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
